molecular formula C7H6ClF3N2 B14857963 [3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine

[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine

Cat. No.: B14857963
M. Wt: 210.58 g/mol
InChI Key: RBZOHFUKQBEKOS-UHFFFAOYSA-N
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Description

[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine is a chemical compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chloro and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, [3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine offers unique reactivity and selectivity due to the presence of both chloro and trifluoromethyl groups. These functional groups enhance its chemical stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[3-chloro-2-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-4(3-12)1-2-13-6(5)7(9,10)11/h1-2H,3,12H2

InChI Key

RBZOHFUKQBEKOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CN)Cl)C(F)(F)F

Origin of Product

United States

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